ethyl 3-{4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate
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Overview
Description
Ethyl 3-{4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound with a molecular formula of C27H24O6 and a molecular weight of 444.476 g/mol This compound is characterized by its intricate structure, which includes a chromen-2-one core, a naphthyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps. One common method includes the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with 2-bromo-1-(2-naphthyl)ethanone under basic conditions to form an intermediate. This intermediate is then reacted with ethyl 3-bromopropanoate in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkoxides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 3-{4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-{4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with various molecular targets and pathways. The compound’s chromen-2-one core is known to interact with enzymes and receptors involved in oxidative stress and inflammation. The naphthyl group may enhance the compound’s binding affinity to these targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Coumarin derivatives: Compounds with a similar chromen-2-one core, such as warfarin and dicoumarol.
Naphthyl esters: Compounds containing a naphthyl group and an ester functional group, such as naphthyl acetate.
Uniqueness
Ethyl 3-{4-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate is unique due to its combination of a chromen-2-one core and a naphthyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C27H24O6 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
ethyl 3-[4-methyl-7-(2-naphthalen-2-yl-2-oxoethoxy)-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C27H24O6/c1-3-31-26(29)13-12-23-17(2)22-11-10-21(15-25(22)33-27(23)30)32-16-24(28)20-9-8-18-6-4-5-7-19(18)14-20/h4-11,14-15H,3,12-13,16H2,1-2H3 |
InChI Key |
MNVMGAWPKALQLK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC(=O)C3=CC4=CC=CC=C4C=C3)OC1=O)C |
Origin of Product |
United States |
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